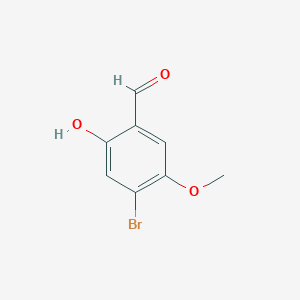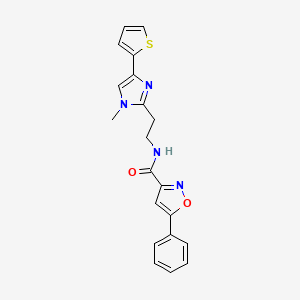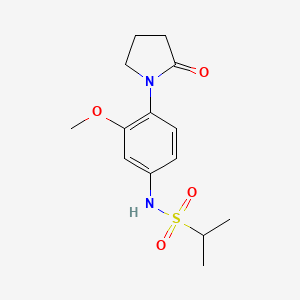![molecular formula C26H24ClN3O3 B2784396 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 893790-86-8](/img/structure/B2784396.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to the chemical structure , has demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a significant reduction in viral load and increased survival rates in mice infected with Japanese encephalitis virus, highlighting its therapeutic efficacy against the disease (Ghosh et al., 2008).
Metabolism in Human and Rat Liver Microsomes
Studies on chloroacetamide herbicides, which share a structural resemblance with the compound of interest, have explored their metabolism in human and rat liver microsomes. These studies provide insights into the metabolic activation pathways of such compounds, which may play a role in their bioactivity and potential toxicity (Coleman et al., 2000).
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives has delved into their structural aspects and properties, including their ability to form salts and inclusion compounds with certain acids. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Karmakar et al., 2007).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides, similar in structure to the compound of interest, have been explored for their analgesic and anti-inflammatory activities. Such compounds show promise for the development of new therapeutics to manage pain and inflammation, with some derivatives demonstrating potent activity compared to standard drugs (Alagarsamy et al., 2015).
Antimicrobial Activity
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds to act as effective agents against various microbial infections, paving the way for the development of new antibiotics (Habib et al., 2012).
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-17-8-9-18-13-19(15-28-20-6-4-3-5-7-20)26(32)30(23(18)12-17)16-25(31)29-21-10-11-24(33-2)22(27)14-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBODFSKHPJVXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)
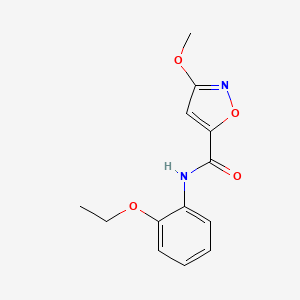
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

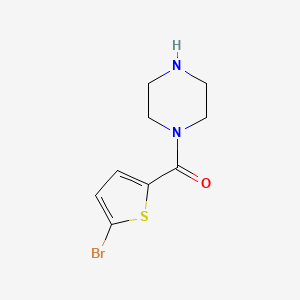
![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)
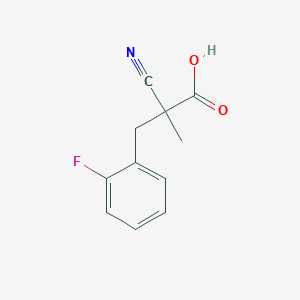
![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)
